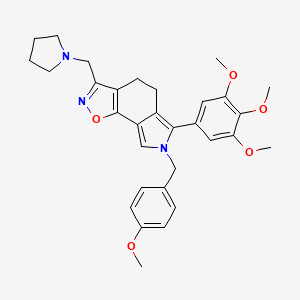
Tubulin polymerization-IN-35
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tubulin polymerization-IN-35 is a compound known for its ability to inhibit the polymerization of tubulin, a protein that is a key component of the microtubule network within cells. Microtubules are essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. By inhibiting tubulin polymerization, this compound can disrupt these processes, making it a valuable tool in scientific research and potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Tubulin polymerization-IN-35 typically involves multiple steps, starting from commercially available starting materials. The synthetic route may include reactions such as alkylation, acylation, and cyclization under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, and the conditions are optimized to achieve high yields and purity of the final product .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis procedures. This requires careful optimization of reaction conditions, purification processes, and quality control measures to ensure consistency and safety of the product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are often employed for quality assurance .
Análisis De Reacciones Químicas
Types of Reactions: Tubulin polymerization-IN-35 can undergo various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, this compound can be converted to its oxidized form.
Reduction: Reducing agents can convert the compound back to its reduced state.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under specific conditions to achieve substitution reactions
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs .
Aplicaciones Científicas De Investigación
Tubulin polymerization-IN-35 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool to study the polymerization dynamics of tubulin and to develop new inhibitors with improved efficacy.
Biology: The compound is employed in cell biology research to investigate the role of microtubules in cellular processes such as mitosis and intracellular transport.
Medicine: this compound is explored for its potential as an anticancer agent due to its ability to disrupt microtubule function and induce apoptosis in cancer cells.
Industry: The compound is used in the development of new drugs and therapeutic agents targeting microtubule dynamics .
Mecanismo De Acción
Tubulin polymerization-IN-35 exerts its effects by binding to the colchicine binding site on tubulin. This binding inhibits the polymerization of tubulin into microtubules, thereby disrupting the microtubule network within cells. The disruption of microtubules interferes with essential cellular processes such as mitosis, leading to cell cycle arrest and apoptosis. The molecular targets and pathways involved include the inhibition of mitotic kinases and the activation of apoptotic pathways .
Comparación Con Compuestos Similares
Colchicine: A well-known tubulin polymerization inhibitor that binds to the same site as Tubulin polymerization-IN-35.
Paclitaxel: A microtubule-stabilizing agent that binds to a different site on tubulin but also affects microtubule dynamics.
Vinblastine: Another tubulin polymerization inhibitor that binds to a different site on tubulin .
Uniqueness: this compound is unique in its specific binding affinity and inhibitory potency at the colchicine binding site. This specificity allows for targeted disruption of microtubule dynamics with potentially fewer side effects compared to other inhibitors. Additionally, its unique chemical structure provides opportunities for further modification and optimization in drug development .
Propiedades
Fórmula molecular |
C31H35N3O5 |
|---|---|
Peso molecular |
529.6 g/mol |
Nombre IUPAC |
7-[(4-methoxyphenyl)methyl]-3-(pyrrolidin-1-ylmethyl)-6-(3,4,5-trimethoxyphenyl)-4,5-dihydropyrrolo[3,4-g][1,2]benzoxazole |
InChI |
InChI=1S/C31H35N3O5/c1-35-22-9-7-20(8-10-22)17-34-18-25-23(29(34)21-15-27(36-2)31(38-4)28(16-21)37-3)11-12-24-26(32-39-30(24)25)19-33-13-5-6-14-33/h7-10,15-16,18H,5-6,11-14,17,19H2,1-4H3 |
Clave InChI |
OLKAZMKMOUESSB-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)CN2C=C3C(=C2C4=CC(=C(C(=C4)OC)OC)OC)CCC5=C3ON=C5CN6CCCC6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


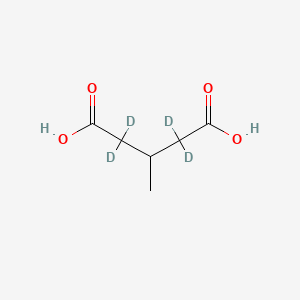
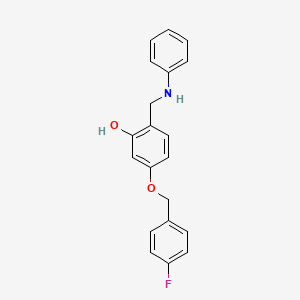
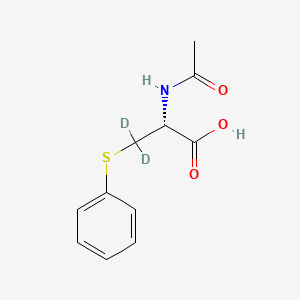
![(2R,4S,5R)-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B12392841.png)
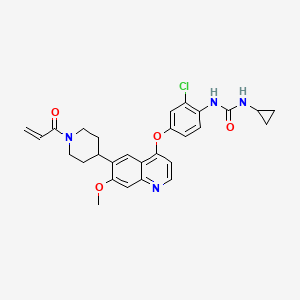
![(2S)-3-phenyl-2-[(2,3,5,6-tetramethylphenyl)sulfonylamino]propanoic acid](/img/structure/B12392859.png)
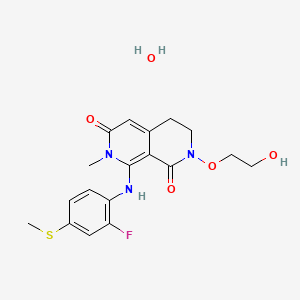
![N-{[4-({[3,5-dicyano-4-ethyl-6-(4-methyl-1,4-diazepan-1-yl)pyridin-2-yl]sulfanyl}methyl)phenyl]methyl}glycinamide](/img/structure/B12392862.png)
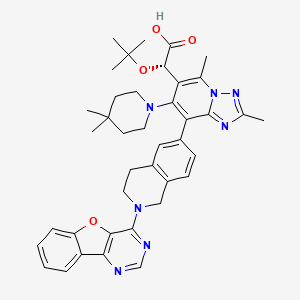
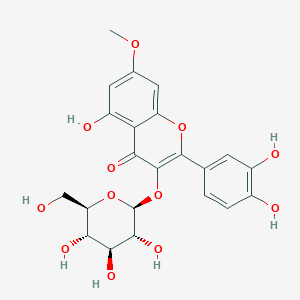
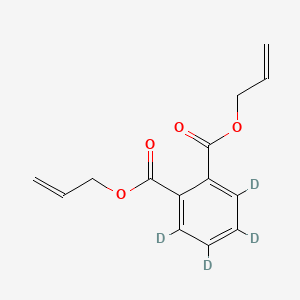

![3-[[(2R,4S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12392896.png)
![dipotassium;6-amino-2-(5-aminopentyl)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate](/img/structure/B12392903.png)
